

# Spectroscopic Profile of 4-Methoxy-3-nitroaniline: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Methoxy-3-nitroaniline

Cat. No.: B184566

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **4-Methoxy-3-nitroaniline** (CAS No. 577-72-0). The nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data presented herein are essential for the unequivocal identification, characterization, and quality control of this important chemical intermediate.

## Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and high-resolution mass spectrometry (HRMS) analyses of **4-Methoxy-3-nitroaniline**.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Solvent
7.09-7.03	m	Ar-H	DMSO-d6[1]	
6.87	d	3	Ar-H	DMSO-d6[1]
5.21	bs	-NH <sub>2</sub>	DMSO-d6[1]	
3.77	s	-OCH <sub>3</sub>	DMSO-d6[1]	

Abbreviations: s = singlet, d = doublet, m = multiplet, bs = broad singlet

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment	Solvent
149.27	Ar-C	$\text{CDCl}_3$
147.49	Ar-C	$\text{CDCl}_3$
129.94	Ar-C	$\text{CDCl}_3$
120.66	Ar-C	$\text{CDCl}_3$
113.15	Ar-C	$\text{CDCl}_3$
109.03	Ar-C	$\text{CDCl}_3$

**Table 3: Infrared (IR) Spectroscopic Data (Predicted)**

While a specific experimental spectrum was not available, the following table outlines the expected characteristic infrared absorption frequencies for the functional groups present in **4-Methoxy-3-nitroaniline** based on established literature values for similar compounds.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Mode	Functional Group
3450-3250	N-H stretch	Primary Amine ( $-\text{NH}_2$ )
3000-2850	C-H stretch	Methoxy ( $-\text{OCH}_3$ )
1620-1590	N-H bend	Primary Amine ( $-\text{NH}_2$ )
1550-1475	Asymmetric N-O stretch	Nitro ( $-\text{NO}_2$ ) <a href="#">[4]</a>
1360-1290	Symmetric N-O stretch	Nitro ( $-\text{NO}_2$ ) <a href="#">[4]</a>
1275-1200	Asymmetric C-O-C stretch	Aryl Ether
1075-1020	Symmetric C-O-C stretch	Aryl Ether

**Table 4: Mass Spectrometry (MS) Data**

Mass-to-Charge Ratio (m/z)	Ion Type	Method
168.0497	[M+H] <sup>+</sup>	HRMS (EI)[1]

## Experimental Protocols

The following sections detail the generalized methodologies for the acquisition of the spectroscopic data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra were acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample of **4-Methoxy-3-nitroaniline** was dissolved in an appropriate deuterated solvent (CDCl<sub>3</sub> or DMSO-d<sub>6</sub>). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00). Standard pulse sequences were utilized for the acquisition of one-dimensional spectra.

### Infrared (IR) Spectroscopy

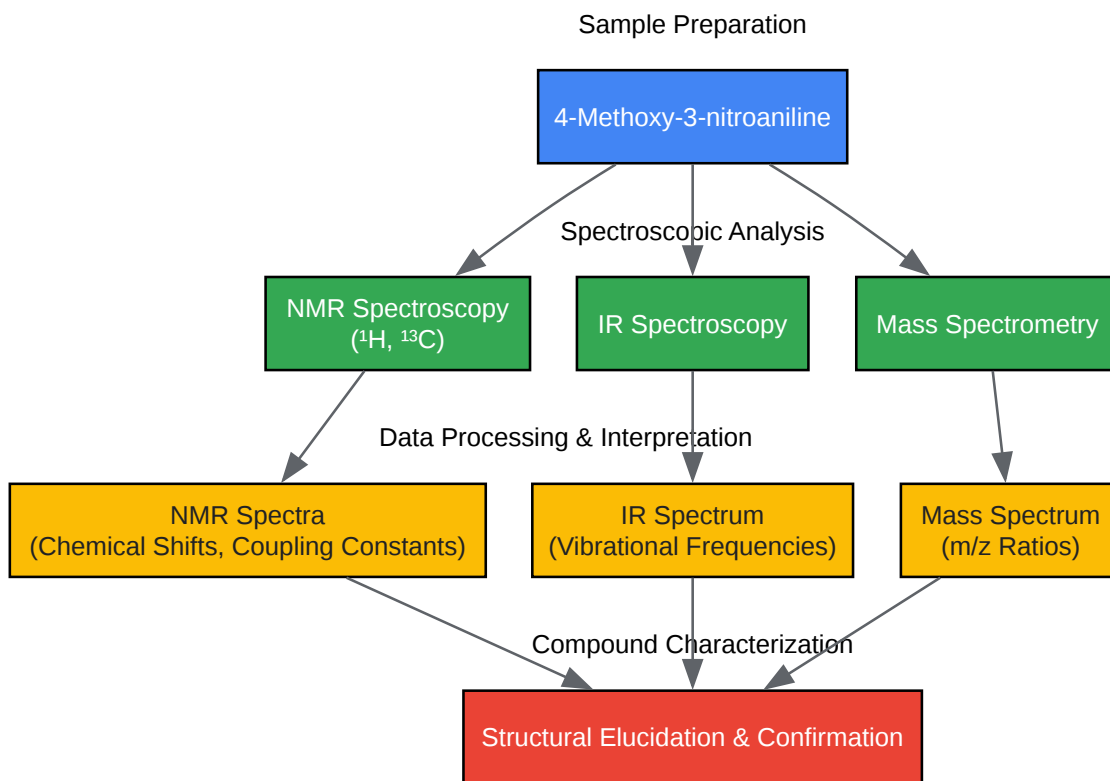
Infrared spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid **4-Methoxy-3-nitroaniline** sample was prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded over the mid-IR range (typically 4000-400 cm<sup>-1</sup>).

### Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was performed using an electron ionization (EI) source coupled to a high-resolution mass analyzer. The sample was introduced into the ion source, and the resulting mass-to-charge ratios of the molecular ion and any fragment ions were measured with high accuracy.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Methoxy-3-nitroaniline**.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic characterization.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-METHOXY-3-NITROANILINE | 577-72-0 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Nitroaniline(100-01-6) IR Spectrum [m.chemicalbook.com]
- 4. orgchemboulder.com [orgchemboulder.com]

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Methoxy-3-nitroaniline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b184566#spectroscopic-data-for-4-methoxy-3-nitroaniline-nmr-ir-ms]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)